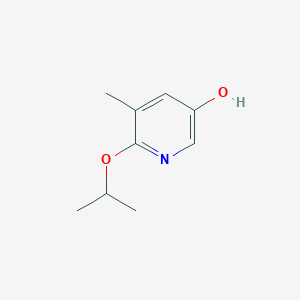
5-Hydroxy-2-isopropoxy-3-methylpyridine
描述
5-Hydroxy-2-isopropoxy-3-methylpyridine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Hydroxy-2-isopropoxy-3-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a hydroxyl group at the 5-position, an isopropoxy group at the 2-position, and a methyl group at the 3-position, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's molecular structure allows it to engage in various biochemical pathways, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . In studies assessing its effectiveness against various bacterial strains, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μM |
| Escherichia coli | 32 μM |
| Enterococcus faecalis | 8 μM |
These findings suggest that the compound could be beneficial in developing antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results are summarized in the following table:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.0 |
| A549 | 4.5 |
These results indicate that this compound may possess selective cytotoxicity towards cancer cells, which warrants further investigation into its mechanism of action .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may interact with enzymes involved in cellular proliferation and survival, leading to apoptosis in cancer cells.
- Disruption of Membrane Integrity : Its hydrophobic isopropoxy group may facilitate penetration into bacterial membranes, disrupting their integrity and function.
- Antioxidant Activity : Preliminary studies suggest that this compound might exhibit antioxidant properties, reducing oxidative stress within cells .
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential for therapeutic use. Furthermore, researchers noted a correlation between increased hydroxylation and enhanced biological activity, suggesting that modifications to the chemical structure could optimize efficacy .
属性
IUPAC Name |
5-methyl-6-propan-2-yloxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-9-7(3)4-8(11)5-10-9/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEWEJJXLFTHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272509 | |
| Record name | 3-Pyridinol, 5-methyl-6-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-14-3 | |
| Record name | 3-Pyridinol, 5-methyl-6-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 5-methyl-6-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















